Cas no 368860-21-3 (Arimoclomol Citrate)

Arimoclomol Citrate structure
Arimoclomol Citrate structure
商品名:Arimoclomol Citrate
CAS番号:368860-21-3
MF:C20H28ClN3O10
メガワット:505.903425216675
CID:2847913

Arimoclomol Citrate 化学的及び物理的性質

名前と識別子

    • BRX-220 citrate
    • Arimoclomol (citrate)
    • Arimoclomol citrate (USAN)
    • SB19824
    • D11493
    • (3Z)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride;2-hydroxypropane-1,2,3-tricarboxylic acid
    • Arimoclomol Citrate
    • インチ: 1S/C14H20ClN3O3.C6H8O7/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-5,8-9,13,19H,1-3,6-7,10-11H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b16-14-;/t13-;/m1./s1
    • InChIKey: XSENLDLUMVYRET-NIOGVPEESA-N
    • ほほえんだ: Cl/C(/C1=CC=C[N+](=C1)[O-])=N\OC[C@@H](CN1CCCCC1)O.OC(C(=O)O)(CC(=O)O)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 505.146322g/mol
  • どういたいしつりょう: 505.146322g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 12
  • 重原子数: 34
  • 回転可能化学結合数: 11
  • 複雑さ: 565
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 505.9g/mol
  • トポロジー分子極性表面積: 203

Arimoclomol Citrate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A771280-50mg
Arimoclomol Citrate
368860-21-3
50mg
$ 1642.00 2023-04-19
TRC
A771280-5mg
Arimoclomol Citrate
368860-21-3
5mg
$ 207.00 2023-04-19
TRC
A771280-25mg
Arimoclomol Citrate
368860-21-3
25mg
$ 890.00 2023-04-19

Arimoclomol Citrate 関連文献

Arimoclomol Citrateに関する追加情報

Introduction to Arimoclomol Citrate (CAS No. 368860-21-3)

Arimoclomol Citrate, a compound with the chemical identifier CAS No. 368860-21-3, has garnered significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound, which is a citrate salt form of Arimoclomol, has been extensively studied for its mechanisms of action and its implications in treating various neurological and musculoskeletal disorders.

The primary focus of research on Arimoclomol Citrate has been its ability to modulate the chaperone heat shock protein 70 (HSP70). HSP70 is a crucial molecular chaperone that plays a vital role in protein folding, preventing protein aggregation, and facilitating cellular stress responses. Dysregulation of HSP70 has been implicated in numerous diseases, including neurodegenerative disorders such as Alzheimer's and Parkinson's disease, as well as muscular dystrophies.

Recent studies have highlighted the potential of Arimoclomol Citrate to enhance the activity of HSP70, thereby promoting cellular repair mechanisms. This enhancement is thought to be achieved through the inhibition of HSP70's ATPase activity, which in turn increases its binding affinity for client proteins. This mechanism is particularly promising for conditions where protein misfolding and aggregation are central pathological features.

In clinical trials, Arimoclomol Citrate has shown encouraging results in patients with amyotrophic lateral sclerosis (ALS). ALS is a progressive neurodegenerative disease characterized by the degeneration of motor neurons. The compound's ability to protect motor neurons from stress-induced damage has led to significant interest in its potential as a therapeutic agent. Preliminary data suggests that Arimoclomol Citrate may slow disease progression and improve functional outcomes in ALS patients.

Furthermore, research indicates that Arimoclomol Citrate may have broader applications in other neurological disorders. Its ability to modulate HSP70 could also be beneficial in conditions such as Huntington's disease and spinal muscular atrophy (SMA). These diseases are also characterized by protein misfolding and neurodegeneration, making Arimoclomol Citrate a promising candidate for therapeutic intervention.

The pharmacokinetic properties of Arimoclomol Citrate have also been thoroughly investigated. The compound exhibits good oral bioavailability and a favorable half-life, suggesting that it can be administered orally with consistent efficacy. This makes it a more practical option for long-term therapeutic use compared to compounds requiring parenteral administration.

One of the key advantages of Arimoclomol Citrate is its safety profile. Preclinical studies have demonstrated that the compound is well-tolerated at various doses, with minimal side effects observed. This is particularly important for long-term treatments where patient compliance and safety are critical factors.

Future research directions for Arimoclomol Citrate include exploring its potential in combination therapies. For instance, combining it with other neuroprotective agents could enhance its therapeutic effects and provide more comprehensive treatment options for patients with neurodegenerative diseases. Additionally, investigating the compound's effects on other cellular pathways could uncover new applications beyond neurological disorders.

The development of Arimoclomol Citrate represents a significant advancement in the treatment of neurodegenerative diseases. Its unique mechanism of action targeting HSP70 offers a novel approach to addressing the underlying pathologies of these conditions. As further research unfolds, it is anticipated that Arimoclomol Citrate will play an increasingly important role in managing these challenging diseases.

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